1-(Boc-amino)cyclopropanecarboxylic acid CAS number 88950-64-5
1-(Boc-amino)cyclopropanecarboxylic acid CAS number 88950-64-5
An In-Depth Technical Guide to 1-(Boc-amino)cyclopropanecarboxylic Acid (CAS 88950-64-5)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-(tert-butoxycarbonyl-amino)cyclopropanecarboxylic acid (Boc-Acca-OH). It delves into the molecule's strategic importance, synthesis, core applications, and essential safety protocols, providing field-proven insights and actionable methodologies.
Introduction: The Strategic Value of a Constrained Scaffold
1-(Boc-amino)cyclopropanecarboxylic acid is a cornerstone building block in modern medicinal chemistry and peptide science. It is a synthetic, non-proteinogenic amino acid distinguished by a cyclopropane ring fused to its α-carbon. This seemingly simple structural feature imparts profound and advantageous properties to larger molecules, making it a highly sought-after component in the design of novel therapeutics.
The cyclopropane moiety introduces conformational rigidity, locking the molecular backbone into a specific, bioactive conformation.[1] This pre-organization can lead to a significant enhancement in binding potency and selectivity for biological targets, a critical objective in minimizing off-target effects.[1][2] Furthermore, the cyclopropyl group is inherently resistant to common metabolic degradation pathways, which can improve the in-vivo half-life and overall pharmacokinetic profile of a drug candidate.[1][3] This guide will explore the synthesis of this valuable reagent, its versatile applications, and the causality behind its effectiveness.
Physicochemical Properties and Specifications
Accurate characterization is the foundation of reproducible science. The key properties of 1-(Boc-amino)cyclopropanecarboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88950-64-5 | [4][5][6][7][8][][10] |
| Molecular Formula | C₉H₁₅NO₄ | [4][5][8][][10] |
| Molecular Weight | 201.22 g/mol | [6][8][] |
| Appearance | White to off-white crystalline powder | [4][6][][11][12] |
| Melting Point | 167-178 °C | [4][][12] |
| Boiling Point | 347.6 ± 21.0 °C (Predicted) | [6][12] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [6][12] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [12] |
| Storage Conditions | Store at 0-8 °C or Room Temperature, Sealed in dry, Keep in dark place | [4][5][][12] |
The Cyclopropane Moiety: A Driver of Pharmacological Advantage
The incorporation of cyclopropane rings into drug candidates is a deliberate strategy to address common challenges in drug discovery.[2] The strained, three-membered ring system offers a unique combination of steric and electronic properties that are exploited to enhance molecular performance.
Key Advantages:
-
Enhanced Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] This translates to increased drug exposure and potentially less frequent dosing.
-
Conformational Rigidity : Unlike flexible alkyl chains, the cyclopropane ring acts as a rigid linker, reducing the entropic penalty upon binding to a target receptor. This can lock a molecule into its most active conformation, boosting potency.[1][2]
-
Improved Target Binding and Selectivity : The defined three-dimensional structure can facilitate more precise interactions with a binding pocket, improving both affinity and selectivity over other targets.[1][13]
-
Increased Permeability : The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability and CNS penetration.[13][14]
-
Novel Chemical Space : As a bioisostere for alkenes or gem-dimethyl groups, the cyclopropane ring provides structural novelty, allowing chemists to generate new intellectual property and escape existing patent landscapes.[3]
Caption: Linear vs. Cyclopropane Scaffold Impact.
Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid
The most direct and widely used synthesis involves the N-protection of 1-aminocyclopropanecarboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O). This method is efficient and proceeds under mild conditions.
Experimental Protocol: Boc Protection of 1-Aminocyclopropanecarboxylic Acid
This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure robust execution.
Materials:
-
1-Aminocyclopropanecarboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Solubilization & Basification:
-
Suspend 1-aminocyclopropanecarboxylic acid hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (TEA, 1.1 eq) dropwise while stirring.[11]
-
Causality: TEA is a non-nucleophilic base that deprotonates the ammonium hydrochloride salt to generate the free, nucleophilic primary amine required for the subsequent reaction. Stirring for 10-15 minutes ensures complete deprotonation.
-
-
Boc Anhydride Addition:
-
To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.
-
Allow the reaction to stir at room temperature overnight.
-
Causality: The nucleophilic amine attacks a carbonyl carbon of the Boc anhydride.[15] The reaction is driven to completion by the formation of stable byproducts: gaseous carbon dioxide and tert-butanol.[16] Running the reaction overnight ensures it proceeds to completion.
-
-
Work-up & Extraction:
-
Wash the reaction mixture with 1M HCl (2x).
-
Causality: The acidic wash removes any unreacted TEA and other basic impurities.
-
Wash the organic layer with deionized water (1x) and then with brine (1x).
-
Causality: The water wash removes water-soluble impurities, and the brine wash begins the drying process by removing bulk water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: This removes residual water to prevent interference with crystallization and yield a crude solid.
-
-
Purification:
-
The resulting crude white solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary to achieve >98% purity.
-
Caption: Synthetic Workflow for Boc-Acca-OH.
Core Applications in Synthesis
1-(Boc-amino)cyclopropanecarboxylic acid is a versatile reagent primarily leveraged in two domains: peptide synthesis and as a key intermediate for small molecule therapeutics.
A. Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-Acca-OH serves as a conformationally constrained, non-natural amino acid. The Boc (tert-butoxycarbonyl) group is a cornerstone of one of the two major SPPS strategies (Boc/Bzl vs. Fmoc/tBu).[16][]
-
Mechanism of Action: The Boc group protects the α-amino functionality, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[4][16] It is stable to the basic and nucleophilic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[15][16] This orthogonality is the key to its utility.
Caption: The Boc Solid-Phase Peptide Synthesis Cycle.
Protocol: Standard Boc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[18][19]
-
Causality: TFA protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine (as a trifluoroacetate salt).[15]
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA and the cleaved Boc byproducts.
-
Neutralization: Treat the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).
-
Causality: This step deprotonates the ammonium salt to generate the free, nucleophilic amine required for the next coupling reaction.
-
-
Final Wash: Wash the resin with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the coupling of the next Boc-protected amino acid.[16]
B. Intermediate in Drug Discovery
Beyond peptides, Boc-Acca-OH is a crucial starting material for complex small molecules. Its pre-installed, protected amino acid functionality on a rigid cyclopropane core makes it an ideal scaffold.
Documented Applications:
-
PI3K Inhibitors: Used as a key reagent in the synthesis of pyrrolotriazinone derivatives, a class of molecules investigated as therapeutic inhibitors of Phosphoinositide 3-kinases (PI3K).[6][][11]
-
Antitumor Agents: Serves as a building block for ether, carbamate, and ester derivatives of adarotene, which have been explored for their potential antitumor properties.[6][][11]
-
Enzyme Inhibitors: Employed in the synthesis of irreversible inhibitors for tetrapeptide carboxypeptidases, where the cyclopropane ring contributes to the specific geometry required for covalent modification of the enzyme's active site.[11][20]
-
Combinatorial Libraries: Its rigid structure and bifunctional nature make it a valuable component in the generation of combinatorial libraries for high-throughput screening.[11][20]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. The following data is synthesized from available Safety Data Sheets (SDS).
| Safety Parameter | Information | Source(s) |
| Hazard Codes | Xn (Harmful), Xi (Irritant), O (Oxidizing) | [6][12] |
| Risk Statements | R22: Harmful if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [6][12] |
| Safety Statements | S22: Do not breathe dust. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [6][12] |
| PPE | Eyeshields, chemical-resistant gloves, type N95 (US) respirator or equivalent. | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [5] |
| Hazardous Decomposition | Forms oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion. | [5] |
Handling: Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area, preferably a chemical fume hood.[5] Storage: Keep container tightly closed and dry. Store in a well-ventilated place, either at room temperature or refrigerated at 2-8°C as per supplier recommendation.[5][12]
Conclusion
1-(Boc-amino)cyclopropanecarboxylic acid is more than a mere chemical reagent; it is a strategic tool for molecular design. Its unique ability to confer metabolic stability, conformational rigidity, and structural novelty makes it an indispensable asset in the development of advanced peptides and small molecule drugs.[1][3][13] The robust and well-understood protocols for its synthesis and application, particularly within the Boc-SPPS framework, ensure its continued relevance and utility. For the medicinal chemist and peptide scientist, a thorough understanding of this building block is essential for pushing the boundaries of therapeutic innovation.
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- 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid.
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